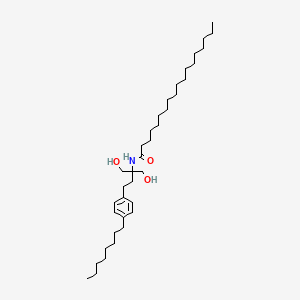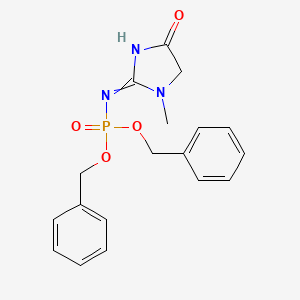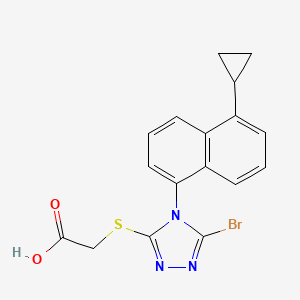
Darifenacin N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Darifenacin N-Oxide is a potential impurity found in commercial preparations of the muscarinic acetylcholine receptor (mAChR) antagonist darifenacin . It is a degradation product formed under oxidative conditions .
Molecular Structure Analysis
The molecular formula of Darifenacin N-Oxide is C28H30N2O3 . Unfortunately, the exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Darifenacin N-Oxide has a molecular weight of 442.55 . It is a solid and is soluble in DMSO . The other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Zinc Oxide Nanostructured-Based Sensors for Voltammetric Determination
A 2022 study describes the use of zinc oxide nanostructures as redox mediators in voltammetric sensors for the determination of darifenacin (DFC). These sensors showed efficient catalytic activity towards DFC's electrooxidation, particularly the oxidation of its nitrogen atom. This approach provided precise DFC quantification in biological samples and pharmaceutical formulations, offering an alternative to traditional spectrophotometric methods (Al-Qahtani et al., 2022).
Blockage of Cholinergic Signaling in Colorectal Adenocarcinoma
In 2021, research highlighted darifenacin's potential in treating colorectal cancer. The study focused on the blockade of muscarinic M3 acetylcholine receptor (M3R) signaling in colorectal cancer cells using darifenacin. It was found that darifenacin reduced tumor cell survival and proliferation, disrupted key signaling pathways, and inhibited tumor growth in vivo. M3R was expressed in most clinical colorectal cancer samples, making darifenacin an attractive drug candidate for CRC therapy (Hering et al., 2021).
Effects on Voltage-Gated K+ Channels in Coronary Arterial Smooth Muscle Cells
Darifenacin's impact on vascular ion channels, specifically voltage-gated K+ (Kv) channels, was explored in a 2020 study. The research showed that darifenacin inhibited Kv currents in rabbit coronary arteries in concentration- and use-dependent manners. This finding is significant for understanding the broader implications of darifenacin beyond its primary use, potentially influencing vascular contractility and coronary blood flow (Seo et al., 2020).
Noninvasive Evaluation of Brain Muscarinic Receptor Occupancy
A 2010 study utilized positron emission tomography (PET) to evaluate darifenacin's binding to muscarinic receptors in the rat brain. The study revealed that darifenacin, unlike other antimuscarinic agents such as oxybutynin, did not significantly bind to brain muscarinic receptors, reducing potential CNS side effects. This noninvasive approach provides valuable insights into the CNS safety profile of antimuscarinic agents like darifenacin (Yoshida et al., 2010).
Wirkmechanismus
The mechanism of action of Darifenacin, the parent compound of Darifenacin N-Oxide, is well-documented. Darifenacin selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . The mechanism of action of Darifenacin N-Oxide is not explicitly mentioned in the search results.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Darifenacin N-Oxide involves the oxidation of Darifenacin using a suitable oxidizing agent.", "Starting Materials": [ "Darifenacin", "Oxidizing agent" ], "Reaction": [ "Add Darifenacin to a reaction vessel", "Add the oxidizing agent to the reaction vessel", "Stir the reaction mixture at a suitable temperature for a specific period", "Isolate the product by filtration or any suitable separation technique", "Purify the product by recrystallization or any suitable purification technique", "Characterize the product using suitable analytical techniques" ] } | |
CAS-Nummer |
1391080-40-2 |
Molekularformel |
C28H30N2O3 |
Molekulargewicht |
442.55 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Darifenacin Impurity C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











